4-(dimethylsulfamoyl)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Descripción
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-5-13-23-18-16(27-4)7-6-8-17(18)28-20(23)21-19(24)14-9-11-15(12-10-14)29(25,26)22(2)3/h1,6-12H,13H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSVBPWAWMMYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-(dimethylsulfamoyl)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide , also known as Benzothiazole derivative , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antiviral properties, cytotoxicity, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 429.51 g/mol . It features a benzothiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₄S₂ |
| Molecular Weight | 429.51 g/mol |
| IUPAC Name | This compound |
| Purity | ≥95% |
Antiviral Activity
Recent studies have indicated that benzothiazole derivatives exhibit antiviral properties. For instance, compounds similar to the one in focus have shown efficacy against Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), a host protein that inhibits viral replication. The mechanism involves A3G binding to HBV core proteins and packaging into nucleocapsids, thereby blocking replication pathways .
Case Study:
In vitro studies demonstrated that derivatives similar to the target compound exhibited IC50 values ranging from 1.99 µM to 3.30 µM against HBV in HepG2 cells, indicating significant antiviral activity compared to standard treatments like lamivudine .
Cytotoxicity
The cytotoxic effects of benzothiazole derivatives have been evaluated in various cancer cell lines. Research indicates that these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This mechanism is critical as it exploits the vulnerabilities of rapidly dividing cancer cells .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzothiazole Derivative A | HepG2 | 5.0 | Microtubule disruption |
| Benzothiazole Derivative B | MCF7 | 7.5 | Apoptosis induction |
| Target Compound | HepG2.2.15 | 1.99 | A3G-mediated inhibition |
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Viral Replication: By enhancing A3G levels, the compound interferes with HBV replication.
- Cytotoxic Effects: The compound exerts cytotoxicity through microtubule stabilization or destabilization, leading to cell cycle arrest.
- Antioxidant Properties: Some studies suggest that benzothiazole derivatives may possess antioxidant properties that contribute to their protective effects against oxidative stress in cells.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Core Heterocycle: The target’s benzothiazole is aromatic, unlike the non-aromatic thiazolidinone () or dihydrothiazole ().
- 4-Methoxy (target) vs. 4-ethoxy (): Methoxy’s smaller size reduces steric hindrance but offers weaker electron-donating effects compared to ethoxy. Propynyl Group: Present in both the target and compound, enabling bioorthogonal reactions (e.g., click chemistry).
Characterization :
Physicochemical and Electronic Properties
- Lipophilicity : The dimethylsulfamoyl group (target) reduces logP compared to diethylsulfamoyl (), enhancing aqueous solubility.
- Electronic Effects :
- Methoxy (target) donates electrons via resonance, while sulfamoyl withdraws electrons, creating a polarized benzamide moiety.
- Propynyl’s sp-hybridized carbon may enhance reactivity or binding to biological targets.
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Amide coupling : Reacting activated benzamide derivatives with substituted benzothiazole precursors under reflux conditions in dichloromethane or ethanol .
- Sulfamoylation : Introducing the dimethylsulfamoyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Z-Isomer control : Ensuring stereoselectivity by maintaining low temperatures (0–5°C) during imine formation to stabilize the (2Z)-configuration . Optimization: Monitor reaction progress via TLC/HPLC and adjust solvent polarity (e.g., DMF for solubility vs. DCM for selectivity) to improve yields (typically 60–75%) .
Q. Which analytical techniques are critical for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzothiazole ring and Z-configuration of the imine bond .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z ~470–500) and detects impurities .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, though limited by compound crystallinity .
Q. How should researchers assess compound stability during storage?
- Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation of the propynyl group .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products like sulfonic acid derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary sulfamoyl groups) and compare IC₅₀ values in target assays .
- In vitro assays : Use cancer cell lines (e.g., HeLa, MCF-7) for antiproliferative activity, paired with toxicity screening in normal cells (e.g., HEK293) .
- Data interpretation : Apply statistical models (e.g., PCA) to correlate electronic parameters (Hammett σ) with activity trends .
Q. What strategies resolve contradictions in biological data across similar compounds?
- Meta-analysis : Compare datasets from analogs (e.g., dipropylsulfamoyl vs. dimethylsulfamoyl derivatives) to identify outliers due to assay variability .
- Mechanistic studies : Use molecular docking to assess binding affinity differences in target proteins (e.g., kinase enzymes) and validate with SPR .
Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized?
- Liver microsome assays : Identify metabolic hotspots (e.g., propynyl oxidation) and introduce blocking groups (e.g., fluorine substitution) .
- LogP adjustment : Reduce logP (predicted ~3.5) via polar substituents (e.g., morpholine) to enhance aqueous solubility and oral bioavailability .
Methodological Challenges and Solutions
Q. What experimental designs address low yields in amidation reactions?
- DoE (Design of Experiments) : Vary temperature (50–100°C), catalyst loading (0.1–1.0 eq.), and solvent (THF vs. toluene) to identify optimal conditions .
- Quenching protocols : Add ice-cold water to precipitate crude product and minimize byproduct formation .
Q. How can researchers elucidate the mechanism of action in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
